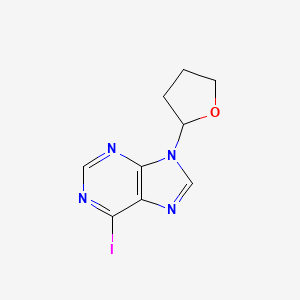

9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)-

Description

Strategic Importance of Purine (B94841) Scaffolds in Organic and Medicinal Chemistry Research

The purine scaffold, a fused bicyclic system of pyrimidine (B1678525) and imidazole (B134444) rings, is a privileged structure in medicinal chemistry. This is underscored by its presence in fundamental biological molecules such as nucleic acids (adenine and guanine), energy carriers (adenosine triphosphate - ATP), and various coenzymes. The inherent biological relevance of the purine core has spurred extensive research into synthetic purine derivatives, leading to the discovery of numerous therapeutic agents with a broad spectrum of activities, including antiviral, anticancer, and anti-inflammatory properties.

The strategic importance of the purine scaffold is also rooted in its synthetic accessibility and the potential for functionalization at multiple positions. This allows for the fine-tuning of its physicochemical and pharmacological properties, making it an attractive template for the design of enzyme inhibitors, receptor agonists or antagonists, and DNA/RNA-interacting agents.

The Role of Halogenated Purines as Versatile Synthetic Intermediates

The introduction of a halogen atom at various positions of the purine ring, particularly at the C2, C6, and C8 positions, transforms the purine into a highly versatile synthetic intermediate. Halogenated purines are susceptible to a variety of nucleophilic substitution and cross-coupling reactions, enabling the facile introduction of a diverse range of functional groups.

Among the halogens, iodine at the C6 position of the purine ring offers a unique reactivity profile. The carbon-iodine bond is weaker than the corresponding carbon-bromine or carbon-chlorine bonds, making 6-iodopurines more reactive towards nucleophilic displacement and, notably, more efficient substrates in transition-metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allow for the formation of carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, providing a powerful toolkit for the construction of complex molecular architectures.

Positioning of 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- as a Key Research Building Block

9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- emerges as a pivotal research building block that combines the advantageous features of a 6-iodopurine (B1310063) with a synthetically useful N9-substituent. The tetrahydrofuranyl group at the N9 position serves as a stable, non-aromatic substituent that can influence the compound's solubility and conformational properties. The synthesis of 9-(tetrahydro-2-furyl)purine analogs has been a subject of interest for their potential biological activities, including antitumor properties, as established in early studies. nih.govacs.org

The true synthetic utility of 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- lies in the reactivity of the C6-iodo group. This functional handle allows for its elaboration into a vast array of 6-substituted purine derivatives. The enhanced reactivity of the iodo substituent compared to chloro or bromo analogs makes it the preferred starting material for many synthetic transformations, often proceeding under milder conditions and with higher yields.

Below is a data table summarizing the key attributes of this compound, compiled from analogous structures and general principles of purine chemistry.

| Property | Value |

| IUPAC Name | 6-iodo-9-(tetrahydrofuran-2-yl)-9H-purine |

| Molecular Formula | C9H9IN4O |

| Molecular Weight | 316.10 g/mol |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted) |

| Reactivity | Susceptible to nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions at the C6 position. |

The strategic placement of the iodo group on the purine ring, coupled with the tetrahydrofuranyl moiety at the N9 position, makes 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- a highly valuable and versatile intermediate for the synthesis of novel purine derivatives with potential applications in drug discovery and materials science. Its ability to readily participate in a wide range of chemical transformations ensures its continued importance as a key building block in the ever-evolving field of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-9-(oxolan-2-yl)purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IN4O/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-15-6/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQICVCDORWEBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)N2C=NC3=C2N=CN=C3I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286385 | |

| Record name | 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42204-08-0 | |

| Record name | AX 54 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9h Purine, 6 Iodo 9 Tetrahydro 2 Furyl and Analogous N 9 Alkylated Purines

Regioselective N-Alkylation Strategies in Purine (B94841) Synthesis

The alkylation of purines can be complex, often resulting in a mixture of N-7 and N-9 alkylated products. ub.edu The development of regioselective methods is therefore a key focus in purine chemistry to ensure the desired isomer is obtained in high yield.

Introduction of the Tetrahydro-2-furyl Moiety via N-9 Alkylation

The introduction of a tetrahydro-2-furyl group at the N-9 position of a purine is a crucial step in the synthesis of the target compound and its analogs. This is typically achieved through an N-alkylation reaction where a purine derivative is reacted with a suitable tetrahydrofuryl-containing electrophile.

One common approach involves the reaction of a purine, such as 6-chloropurine (B14466), with a 2-halotetrahydrofuran, for instance, 2-chlorotetrahydrofuran. The reaction is generally carried out in the presence of a base in a suitable solvent. For example, coupling of 6-chloropurine with a halo ether in dimethylformamide (DMF) can produce the N-9 alkylated product. mdpi.com In some cases, heating the reaction mixture can help to convert any undesired N-7 alkylated isomer into the more stable N-9 isomer. mdpi.com

Another method for introducing the tetrahydro-2-furyl group, or similar cyclic ethers, involves the use of cobalt catalysis. A direct alkylation of 8-H purines with tetrahydrofuran (B95107) can be achieved using CoCl₂ as a catalyst, resulting in the formation of a C-C bond at the C8 position. rhhz.net While this particular example focuses on C8-alkylation, it highlights the use of transition metal catalysis in activating C-H bonds for alkylation with cyclic ethers like tetrahydrofuran. rhhz.net

Factors Influencing Regioselectivity at Purine Nitrogen Atoms (N-7 vs. N-9)

The regioselectivity of purine alkylation, specifically the competition between the N-7 and N-9 positions, is influenced by a combination of electronic and steric factors, as well as the reaction conditions. ub.eduresearchgate.net

Steric Hindrance: Bulky substituents on the purine ring or the alkylating agent can sterically hinder the approach to the N-7 position, favoring alkylation at the more accessible N-9 position. mdpi.com For instance, purine derivatives with a large group at the C-6 position have been shown to react with high N-9 selectivity. mdpi.com Some studies have developed methods where an azole ring is attached to the C-6 position of the purine. The orientation of this ring can effectively shield the N-7 position from alkylating agents, leading to exclusive N-9 alkylation. nih.gov

Electronic Effects: The electronic nature of substituents on the purine ring can also dictate the site of alkylation. In instances where steric hindrance is not a significant factor, the electronic properties of the substituent at the N-6 position can be the deciding element. researchgate.net

Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N-7 versus N-9 selectivity. Generally, reactions that proceed quickly, often with more reactive alkyl halides, tend to favor the formation of N-9 alkylpurines. ub.edu Conversely, longer reaction times or higher temperatures can lead to a mixture of both N-7 and N-9 isomers. ub.edu The use of microwave irradiation has been shown to accelerate reactions and reduce the formation of byproducts, favoring N-9 alkylation. ub.eduresearchgate.net

Protecting Groups: The use of protecting groups can be a strategic approach to direct alkylation to a specific nitrogen. For example, protecting the N-9 position allows for regioselective alkylation at N-7. Subsequent deprotection and re-oxidation can yield the desired N-7 substituted purine. nih.gov

Optimization of Alkylation Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is essential for maximizing the yield of the desired N-9 alkylated purine while minimizing the formation of the N-7 isomer and other side products. ub.edu

Base and Solvent Systems: The choice of base and solvent is critical. While traditional methods often use bases like sodium hydride (NaH) in DMF, other systems have been explored to improve regioselectivity and yield. ub.edu For example, using tetrabutylammonium (B224687) hydroxide (B78521) as a base has shown excellent results in achieving regioselective N-9 alkylation. ub.eduresearchgate.net Tetrabutylammonium fluoride (B91410) (TBAF) has also been used to accelerate N-9 alkylation reactions, with some reactions completing in as little as 10 minutes with high yield and selectivity. nih.gov The solubility of the purine starting material in the chosen solvent is also a key consideration, as poor solubility can lead to low yields. ub.edu

Mitsunobu Reaction: The Mitsunobu reaction provides an alternative to traditional alkylation with alkyl halides. This reaction, which uses an alcohol, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is often reported to be more N-9 selective. mdpi.com However, purification of the product from the reaction byproducts, such as phosphine (B1218219) oxides and reduced azodicarboxylates, can be challenging. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a valuable tool for optimizing alkylation reactions. It can significantly reduce reaction times and improve yields by minimizing the formation of secondary products. ub.eduresearchgate.net

Catalysts: In some cases, catalysts can be employed to enhance regioselectivity. For instance, the use of a β-cyclodextrin has been shown to block the N-7 position of the purine ring, leading to high N-9 selectivity (N-9/N-7 > 99:1) when water is used as the solvent. researchgate.net

Table 1: Comparison of Alkylation Methods for N-9 Selectivity

| Method | Key Features | Selectivity | Reference(s) |

|---|---|---|---|

| Traditional Alkylation | Alkyl halide with a base (e.g., NaH in DMF). | Often yields a mixture of N-7 and N-9 isomers. ub.edu | ub.edu |

| Microwave-Assisted Alkylation | Utilizes microwave irradiation to accelerate the reaction. | Generally favors N-9 alkylation and reduces byproducts. ub.eduresearchgate.net | ub.eduresearchgate.net |

| Mitsunobu Reaction | Employs an alcohol, PPh₃, and an azodicarboxylate. | Often shows higher N-9 selectivity compared to classical methods. mdpi.com | mdpi.com |

| Catalyst-Assisted Alkylation | Uses a catalyst like β-cyclodextrin to block the N-7 position. | Can achieve very high N-9 selectivity. researchgate.net | researchgate.net |

Installation of Halogen Substituents on the Purine Core

The introduction of halogen atoms, particularly iodine, onto the purine ring is a key step in the synthesis of many purine-based compounds, including the title compound.

Methodologies for Regioselective Iodination at the C-6 Position

Regioselective iodination at the C-6 position of the purine ring is often achieved through a halogen exchange reaction, commonly referred to as a Finkelstein reaction. In this process, a 6-chloropurine derivative is converted to its 6-iodo counterpart.

A notable method involves the reaction of a 6-chloropurine nucleoside with sodium iodide (NaI) in the presence of trifluoroacetic acid (TFA) in a solvent like butanone at low temperatures (e.g., -50 to -40 °C). acs.org This approach allows for a quantitative conversion to the 6-iodo analogue. acs.org The resulting 6-iodopurines are often more reactive substrates for subsequent cross-coupling reactions compared to their 6-chloro precursors. acs.org An older method utilized hydroiodic acid (HI) in water, but the strongly acidic conditions and the presence of water limit its applicability, especially with acid-sensitive compounds. acs.org

Synthesis of Dihalogenated Purine Precursors (e.g., 2,6-diiodo-, 6-chloro-2-iodo-purines)

The synthesis of dihalogenated purines, such as 2,6-diiodopurine or 6-chloro-2-iodopurine (B104377), provides versatile intermediates for further functionalization.

A straightforward synthesis of 6-chloro-2-iodopurine can be achieved starting from hypoxanthine (B114508). rsc.orgresearchgate.netresearchgate.net The process involves several steps, including the conversion of hypoxanthine to 6-chloropurine. This can be done by treating hypoxanthine with a chlorinating agent like phosphoryl oxychloride (POCl₃). researchgate.netgoogle.com To facilitate subsequent reactions and ensure regioselectivity, a protecting group, such as a tetrahydropyranyl (THP) group, is often introduced at the N-9 position. rsc.orgresearchgate.net

With the N-9 position protected, a regiospecific lithiation at the C-2 position can be carried out using a strong base, followed by quenching with an iodine source like tributyltin chloride and then iodine, to introduce the iodo group at the C-2 position. rsc.orgresearchgate.netresearchgate.net Finally, the protecting group at N-9 is removed to yield the 6-chloro-2-iodopurine. researchgate.net This dihalogenated purine can then be used as a template for further modifications. rsc.orgresearchgate.netresearchgate.net

Advanced Synthetic Pathways to 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- and Related Compounds

Advanced synthetic strategies for producing 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- and its analogs focus on efficiency, control, and the ability to generate diverse derivatives. These pathways often begin with commercially available or readily synthesized purine scaffolds, such as 2,6-dichloropurine (B15474), and introduce the desired functionalities through a series of controlled reactions. nih.gov The synthesis of N-9 substituted purines is a well-explored area, with methods including the Mitsunobu reaction, metal-catalyzed cross-coupling reactions, and direct alkylation under basic conditions. nih.govnih.gov

A common challenge in purine synthesis is controlling the regioselectivity of alkylation, as the purine ring possesses multiple nitrogen atoms that can be alkylated. researchgate.net Reaction conditions, including the choice of base, solvent, and alkylating agent, play a crucial role in directing the substitution to the desired N-9 position. researchgate.netresearchgate.net For instance, the use of tetrabutylammonium fluoride (TBAF) has been reported as an efficient method for rapid and selective N-9 alkylation of purines. nih.gov

Multistep Convergent Synthesis Approaches

Convergent synthesis is a highly effective strategy for assembling complex molecules like 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)-. This approach involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. A plausible convergent synthesis for the target compound would involve the synthesis of a 6-halopurine intermediate and a separate synthesis of an activated tetrahydrofuran derivative, followed by their coupling.

One common starting material for such syntheses is 2,6-dichloropurine. nih.gov This precursor allows for sequential and selective reactions at the C-2 and C-6 positions. For instance, the N-9 position can be alkylated first, followed by modification at the C-6 position. A general scheme might involve the N-9 alkylation of 2,6-dichloropurine with a suitable tetrahydrofuryl derivative. Subsequent nucleophilic substitution or cross-coupling at the C-6 position would then be performed to introduce the iodo group.

An alternative convergent route could begin with the synthesis of a 5-amino-4,6-dichloropyrimidine (B16409) derivative. researchgate.net This intermediate can undergo a series of reactions, including cyclization to form the purine ring, followed by functionalization at the C-6 and N-9 positions. This method offers flexibility in introducing a wide range of substituents.

The following table outlines a representative multi-step synthesis for a related N-9 substituted purine derivative starting from 2,6-dichloropurine.

| Step | Reactants | Reagents and Conditions | Product | Yield | Reference |

| 1 | 2,6-Dichloropurine, Cyclopentyl bromide | K₂CO₃, DMF, room temperature, 12 h | 2,6-Dichloro-9-cyclopentyl-9H-purine | Not specified | nih.gov |

| 2 | 2,6-Dichloro-9-cyclopentyl-9H-purine, 4-(4-methylpiperazin-1-yl)aniline | Microwave-assisted palladium(II) catalysis | Piperazinyl purine derivative | Low to moderate | nih.gov |

This table is representative of a multi-step synthesis for an N-9 substituted purine and is not specific to 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)-.

Chemo- and Regio-Controlled Synthesis of Purine Derivatives

The chemo- and regioselectivity of reactions are paramount in the synthesis of purine derivatives to avoid the formation of undesired isomers. The alkylation of the purine ring, for example, can occur at the N-3, N-7, or N-9 positions. researchgate.net The N-9 substituted isomers are often the thermodynamically more stable products, and reaction conditions can be optimized to favor their formation. mdpi.com

Several strategies have been developed to achieve high regioselectivity in N-9 alkylation:

Use of Specific Bases and Solvents: The choice of base and solvent system can significantly influence the site of alkylation. For instance, using potassium carbonate in a polar aprotic solvent like DMF is a common method for N-9 alkylation. nih.govresearchgate.net Tetrabutylammonium hydroxide has also been shown to provide good regioselectivity for N-9 alkylation. researchgate.net

Protecting Groups: Although not always necessary, the use of protecting groups on other reactive sites of the purine ring can ensure that alkylation occurs exclusively at the N-9 position.

Direct C-H Functionalization: Recent advances have led to methods for the direct functionalization of C-H bonds in the purine ring. A direct regioselective C-H cyanation of purines at the C-8 position has been developed, which proceeds through a sequential activation and nucleophilic cyanation process. mdpi.com While this example is for C-H functionalization, it highlights the ongoing development of highly selective reactions for modifying the purine core.

The following table summarizes different conditions used for the regioselective synthesis of N-9 substituted purine derivatives.

| Starting Material | Alkylating/Arylating Agent | Reaction Conditions | Major Product | Reference |

| 6-Chloropurine | Halo ethers | DMF, heating | 9-Alkylated product (conversion of N-7 to N-9 isomer) | mdpi.com |

| Purine | Alcohols | TsIm, K₂CO₃, triethylamine (B128534), refluxing DMF | N-Alkyl nucleobases | miami.edu |

| Adenine | Alkyl halide | Basic conditions, DMSO or DMF | Mixture of N-9, N-7, and N-3 isomers | researchgate.net |

| 2,6-Dichloropurine | Propargyl bromide | K₂CO₃, acetone, room temperature | Mixture of N-9 and N-7 regioisomers | nih.gov |

This table showcases various methods and their outcomes in the synthesis of N-9 substituted purines, illustrating the importance of reaction conditions for achieving regioselectivity.

Chemical Reactivity and Functionalization of the 9h Purine, 6 Iodo 9 Tetrahydro 2 Furyl Scaffold

Transition Metal-Catalyzed Cross-Coupling Reactions at C-6 and Other Positions

The carbon-iodine (C-I) bond at the C-6 position is a key functional handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. The purine (B94841) C-6 position is generally the most reactive site for such transformations in polyhalogenated purine systems researchgate.net. These reactions provide powerful and versatile methods for forming new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a widely employed method for forming C-C bonds between organoboron compounds and organic halides, catalyzed by a palladium complex. libretexts.org In the context of the 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- scaffold, the C-6 iodo group readily participates in Suzuki-Miyaura reactions with a variety of aryl- and heteroarylboronic acids or their esters. This reaction facilitates the synthesis of 6-aryl- and 6-heteroarylpurine derivatives.

The general catalytic cycle involves three main steps: oxidative addition of the C-I bond to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of reaction conditions, such as the palladium catalyst, ligand, base, and solvent, is crucial for achieving high yields. For instance, anhydrous conditions in solvents like toluene (B28343) are often preferred for electron-rich boronic acids, while aqueous solvent systems may be used for electron-poor partners researchgate.net.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopurines

| Catalyst | Ligand | Base | Solvent | Substrate Example | Boronic Acid | Product Type | Ref |

|---|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 9-Benzyl-6-chloropurine | Phenylboronic acid | 6-Arylpurine | researchgate.net |

| Pd-132 | - | K₂CO₃ | Dioxane/H₂O | 6-Chloroguanosine | Heteroarylboronic acid | 6-Heteroarylpurine | researchgate.net |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 6-Chloropurine (B14466) nucleoside | Arylboronic acid | 6-Arylpurine nucleoside | researchgate.net |

The regioselectivity of Suzuki-Miyaura reactions is a critical consideration in polyhalogenated purines. For example, in the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid, substitution occurs selectively at the C-6 position to yield 9-benzyl-2-chloro-6-phenylpurine researchgate.net. This highlights the greater reactivity of the C-6 position compared to C-2 when both bear chlorine atoms.

The Sonogashira coupling provides a robust route for the alkynylation of aryl and vinyl halides, including the C-6 position of the purine scaffold. This reaction involves the coupling of a terminal alkyne with the organic halide, co-catalyzed by palladium and copper complexes researchgate.net. The C-6 iodo group of 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- serves as an excellent substrate for introducing a wide range of alkynyl moieties, which can be further modified researchgate.netnih.gov.

This methodology has been successfully applied to produce 6-alkynylated purine derivatives. For instance, on-column Sonogashira coupling has been demonstrated using oligonucleotides containing a 6-iodopurine (B1310063) unit, showcasing the reaction's compatibility with complex biomolecules nih.gov. The reaction typically proceeds under mild conditions, often at room temperature, using a palladium catalyst like (PPh₃)₂PdCl₂ and a copper(I) salt such as CuI in the presence of a base like triethylamine (B128534) mdpi.com.

Table 2: Examples of Sonogashira Coupling with Halopurines

| Catalyst System | Base | Solvent | Substrate Example | Alkyne Partner | Product Type | Ref |

|---|---|---|---|---|---|---|

| (PPh₃)₂PdCl₂, CuI | NEt₃ | DMF | 8-Bromo-2'-deoxyadenosine | Phenylacetylene | 8-Alkynyl-2'-deoxyadenosine | mdpi.com |

| (PPh₃)₂PdCl₂, CuI | NEt₃ | DMF | 6-Chloro-2,8-diiodo-9-THP-purine | Various alkynes | 2-Alkynyl or 2,8-dialkynyl purines | researchgate.net |

| Pd catalyst | Base | - | 6-Iodopurine in ODN | Ethynyl pseudo-nucleobases | 6-Alkynylated purine ODN | nih.gov |

The alkynyl groups introduced via Sonogashira coupling are versatile synthetic handles themselves, capable of participating in further C-C bond-forming reactions researchgate.net.

The Stille reaction is another powerful palladium-catalyzed cross-coupling method that forms C-C bonds by reacting an organic halide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org The 6-iodo-purine scaffold is a suitable electrophilic partner for Stille couplings with various organostannanes, including vinyl-, aryl-, and alkynylstannanes. researchgate.netwikipedia.org This reaction tolerates a wide array of functional groups, making it highly effective for synthesizing complex molecules. uwindsor.ca

The catalytic cycle is analogous to the Suzuki and Sonogashira reactions, proceeding via oxidative addition, transmetalation, and reductive elimination. A key difference lies in the transmetalation step, where the organic group is transferred from tin to the palladium center. The relative transfer rate of groups from the organostannane is typically alkynyl > vinyl > aryl > allyl ~ benzyl (B1604629) >> alkyl. A significant drawback of Stille chemistry is the toxicity and difficulty in removing organotin byproducts from the reaction mixtures. organic-chemistry.orgmsu.edu

Table 3: Common Organostannane Partners for Stille Coupling

| Organostannane Type (R-SnR'₃) | R Group | Electrophile Partner | Ref |

|---|---|---|---|

| Vinylstannane | Alkenyl (Vinyl) | Aryl/Vinyl Halide or Triflate | wikipedia.org |

| Arylstannane | Aryl | Aryl/Vinyl Halide or Triflate | wikipedia.org |

| Alkynylstannane | Alkynyl | Aryl/Vinyl Halide or Triflate | wikipedia.org |

| Allylstannane | Allyl | Acyl Chloride, Aryl Halide | wikipedia.org |

Other organometallic methodologies, such as Negishi coupling (using organozinc reagents), are also applicable to the purine core, further expanding the synthetic toolbox for its functionalization researchgate.net.

The carbon-iodine bond at C-6 is the most labile among the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) in the context of oxidative addition to palladium(0) catalysts, which is the rate-determining step in many cross-coupling reactions. This high reactivity makes 6-iodopurines excellent substrates for Suzuki, Sonogashira, and Stille couplings.

However, the relative reactivity of different positions on the purine ring can be influenced by the specific halogen present. In di- or trihalogenated purines, the C-6 position is generally the most reactive site in cross-coupling reactions researchgate.net. For instance, a chloro group at C-6 is more reactive than a chloro group at C-2. Conversely, an iodo group at C-2 can be more reactive than a chloro group at C-6. A study on 9-benzyl-6-chloro-2-iodopurine found that Suzuki-Miyaura coupling occurred selectively at the C-2 position, demonstrating the superior reactivity of the C-I bond over the C-Cl bond in this specific catalytic system researchgate.net. This selective reactivity allows for sequential, site-specific functionalization of polyhalogenated purine scaffolds.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Purine Ring

The electron-deficient nature of the purine ring system facilitates nucleophilic aromatic substitution (SNAr), particularly at the C-6 position when a good leaving group like iodine is present. This reaction class provides a direct method for introducing a wide variety of nitrogen, oxygen, and sulfur nucleophiles onto the purine core researchgate.netresearchgate.net.

The SNAr mechanism traditionally involves a two-step sequence: addition of the nucleophile to the electrophilic carbon to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (the iodide ion) to restore aromaticity. libretexts.org The presence of electron-withdrawing groups on the aromatic ring stabilizes the intermediate and accelerates the reaction. libretexts.org

Kinetic studies on 6-halopurine nucleosides have provided detailed insights into the reactivity of the C-6 position. The displacement reactivity order of the halogen leaving group is highly dependent on the nucleophile and the reaction conditions researchgate.netnih.gov.

With butylamine (B146782) in acetonitrile (B52724), the order is F > Br > Cl > I. researchgate.net

With methanol (B129727) and DBU in acetonitrile, the order is F > Cl ≈ Br > I. researchgate.net

With potassium thiocetate in DMSO, the order is F > Br > I > Cl. researchgate.net

Interestingly, with a weakly basic nucleophile like aniline (B41778) in acetonitrile, the reaction is autocatalytic, and the reactivity order is I > Br > Cl > F. researchgate.netnih.gov This order changes again to F > I > Br > Cl upon the addition of an acid catalyst like trifluoroacetic acid (TFA), which protonates the purine ring (primarily at N7), increasing its electrophilicity. researchgate.netnih.gov This tunable reactivity makes SNAr a versatile tool for purine modification.

Table 4: Reactivity Order of C-6 Halogens in SNAr Reactions of Purine Nucleosides

| Nucleophile/Conditions | Reactivity Order | Ref |

|---|---|---|

| BuNH₂ / MeCN | F > Br > Cl > I | researchgate.netnih.gov |

| MeOH/DBU / MeCN | F > Cl ≈ Br > I | researchgate.netnih.gov |

| K⁺⁻SCOCH₃ / DMSO | F > Br > I > Cl | researchgate.netnih.gov |

| Aniline / MeCN (autocatalytic) | I > Br > Cl > F | researchgate.netnih.gov |

| Aniline/TFA / MeCN | F > I > Br > Cl | researchgate.netnih.gov |

Recent studies also suggest that some SNAr reactions may proceed through a concerted mechanism rather than the classical stepwise pathway, depending on the substrate and nucleophile nih.gov.

Modifications at Distal Purine Positions (e.g., C-2, C-8) and Their Interplay with C-6 Reactivity

While the C-6 position is a primary site for functionalization, the C-2 and C-8 positions of the purine scaffold are also accessible for modification, allowing for the synthesis of polysubstituted derivatives. These modifications can be achieved through various methods, including direct C-H functionalization or by installing a halogen handle for subsequent cross-coupling or SNAr reactions. researchgate.netmdpi.comrsc.org

One powerful strategy involves the lithiation of the purine ring. For example, using a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP), it is possible to deprotonate a 6-chloro-9-THP-purine at the C-8 and C-2 positions. Quenching the resulting lithiated species with an electrophile, such as iodine, allows for the synthesis of dihalogenated purines like 6-chloro-2,8-diiodopurine researchgate.net. These new halogenated positions can then undergo selective reactions.

The interplay between the reactivity of different positions is a cornerstone of synthetic strategy. As mentioned previously, the choice of halogen at each position dictates the site of reaction in cross-coupling protocols.

Example 1: In 9-benzyl-2,6-dichloropurine, the C-6 position is more reactive, and Suzuki coupling yields the 6-phenyl-2-chloro derivative researchgate.net.

Example 2: In 9-benzyl-6-chloro-2-iodopurine, the C-2 position is more reactive due to the C-I bond's lability, yielding the 2-phenyl-6-chloro derivative researchgate.net.

This differential reactivity allows for a programmed, stepwise functionalization of the purine core. A synthetic route might involve:

Initial functionalization at the most reactive C-6 iodo position of the parent scaffold.

Introduction of a new reactive group at C-2 or C-8.

Subsequent reaction at this new position, which may or may not be influenced by the new group at C-6.

This strategic approach, leveraging the inherent and tunable reactivity of the C-I bond at C-6 in concert with modifications at the C-2 and C-8 positions, provides a sophisticated platform for generating a vast chemical space of purine analogues.

Purine Ring Transformations and Rearrangement Chemistry of Derived Analogues

The purine ring system, while generally aromatic and stable, can undergo transformations and rearrangements under specific conditions, often involving its constituent pyrimidine (B1678525) and imidazole (B134444) rings. These reactions are of significant interest for the synthesis of novel heterocyclic structures with potential biological activities.

One of the most well-known rearrangement reactions in nitrogen-containing heterocycles is the Dimroth rearrangement. wikipedia.orgnih.gov This reaction typically involves the isomerization of heterocycles where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.org In many cases, this proceeds through a ring-opening and ring-closure mechanism. nih.gov For purine analogues, a Dimroth-type rearrangement could be envisioned, particularly for derivatives where the exocyclic group at C6 is an amino or substituted amino function. This process is often facilitated by acid, base, heat, or light. nih.gov The propensity for such a rearrangement is influenced by factors like the number of nitrogen atoms in the rings and the presence of electron-withdrawing groups, which can facilitate the initial nucleophilic attack and subsequent ring opening. nih.gov

Although no specific examples of Dimroth rearrangement starting from 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- were found, the general mechanism suggests that conversion of the 6-iodo group to an amino or alkylamino group would be a prerequisite. The subsequent rearrangement would lead to the migration of the N1 nitrogen of the pyrimidine ring to an exocyclic position, with the exocyclic nitrogen becoming the new N1.

Another potential transformation of the purine core is its cleavage to yield pyrimidine derivatives. The catabolism of purines in biological systems involves the cleavage of the purine ring to produce simpler molecules. utah.edu In a synthetic context, oxidative or reductive cleavage methods could potentially be employed to open the imidazole portion of the purine, leading to a substituted pyrimidine. However, specific conditions for such transformations on the 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- scaffold are not detailed in the available literature.

The transformation of purines into other heterocyclic systems is a complex area of organic synthesis. Research on related systems, such as the synthesis of condensed pyrimidines, sometimes involves rearrangements of existing heterocyclic scaffolds. nih.gov

It is important to note that the reactivity of the purine ring is highly dependent on the substituents present. The electron-withdrawing nature of the iodine atom at the C6 position and the presence of the tetrahydrofuryl group at the N9 position will influence the electron density and steric accessibility of the purine core, thereby affecting its susceptibility to ring transformations and rearrangements.

Further research is required to explore and document the specific conditions and outcomes of purine ring transformations and rearrangement chemistry for analogues derived from 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)-.

Spectroscopic and Advanced Structural Characterization Techniques for Purine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for determining the carbon-hydrogen framework of a molecule. For 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)-, the NMR spectra would be expected to display characteristic signals for both the purine (B94841) and the tetrahydrofuran (B95107) moieties.

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum would likely show distinct signals corresponding to the protons on the purine ring (H-2 and H-8) and the tetrahydrofuran ring. The protons on the purine core are expected to appear as singlets in the aromatic region. The tetrahydrofuran ring protons would present as a more complex set of multiplets in the aliphatic region due to spin-spin coupling between adjacent non-equivalent protons. The anomeric proton at the C1' position of the tetrahydrofuran ring, being adjacent to both an oxygen and the purine nitrogen, would likely appear as a distinct downfield multiplet.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Signals for the carbon atoms of the purine ring would be observed in the downfield region, with the carbon atom bearing the iodine (C-6) being significantly influenced by the halogen's electronic effects. The carbons of the tetrahydrofuran ring would appear in the upfield, aliphatic region of the spectrum. The chemical shifts would be indicative of their bonding environment (e.g., carbons bonded to oxygen or nitrogen would be shifted downfield).

A hypothetical data table of expected chemical shifts is presented below, based on data for analogous purine nucleosides.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H-2 | Singlet, ~8.0-8.5 | C-2: ~150-155 |

| H-8 | Singlet, ~8.5-9.0 | C-8: ~140-145 |

| H-1' | Multiplet, ~6.0-6.5 | C-1': ~85-90 |

| H-2', H-3', H-4' | Multiplets, ~1.8-2.5 | C-2', C-3', C-4': ~20-40 |

| H-5' | Multiplet, ~3.8-4.2 | C-5': ~65-70 |

| - | - | C-4: ~150-155 |

| - | - | C-5: ~120-125 |

| - | - | C-6: ~100-110 |

Note: This is an illustrative table of expected values. Actual experimental values may vary.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful technique for probing the electronic environment of nitrogen atoms within a molecule. For a heterocyclic compound like a purine derivative, ¹⁵N NMR can provide valuable information about the tautomeric state and protonation sites. The chemical shifts of the four nitrogen atoms in the purine ring of 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- would be distinct and sensitive to their specific chemical environment, including the presence of the iodo and tetrahydrofuryl substituents.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for confirming the connectivity of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the point of attachment of the tetrahydrofuran ring to the purine base (i.e., at the N-9 position). For example, a correlation between the anomeric proton (H-1') of the tetrahydrofuran and the C-4 and C-8 carbons of the purine ring would confirm the N-9 substitution. researchgate.net

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)-, the mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) corresponding to its molecular weight.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum can offer valuable structural clues. Common fragmentation pathways for nucleoside analogs include the cleavage of the glycosidic bond, leading to the formation of ions corresponding to the purine base and the sugar moiety.

Expected Fragmentation Pattern:

| Fragment Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | 316.10 |

| [Base+H]⁺ | 6-Iodopurine (B1310063) | 247 |

| [Sugar]⁺ | Tetrahydrofuran | 71 |

Note: This table presents a simplified, expected fragmentation pattern. The actual spectrum may show additional fragments.

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, TLC, Column Chromatography)

Chromatographic techniques are essential for the purification of the target compound from reaction mixtures and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. nih.govnih.gov For purine derivatives, silica (B1680970) gel plates are commonly used as the stationary phase, with a mobile phase consisting of a mixture of polar and non-polar organic solvents. nih.gov

Column Chromatography: This technique is used for the preparative purification of the compound. missouri.edulibretexts.org Similar to TLC, silica gel is a common stationary phase, and the solvent system is optimized to achieve good separation of the desired product from impurities. teledynelabs.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of the final compound with high resolution and sensitivity. researchgate.netibna.ro Reversed-phase HPLC, using a C18 column with a mobile phase of acetonitrile (B52724) and water or a buffer, is a common method for the analysis of purine derivatives. researchgate.netjafs.com.plnih.govscitepress.org The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for identification and quantification.

Computational and Theoretical Investigations in Purine Chemistry

Molecular Modeling and Docking Simulations for Understanding Molecular Interactions in Research Contexts

Molecular modeling and docking simulations are instrumental in predicting the binding affinity and interaction patterns of a ligand with a biological target, typically a protein or a nucleic acid. For 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)-, these simulations can be employed to explore its potential as an inhibitor or modulator of various enzymes or receptors.

The general workflow for a molecular docking study of this compound would involve:

Preparation of the Ligand Structure: The three-dimensional structure of 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- is constructed and optimized to its lowest energy conformation. This involves defining the correct stereochemistry of the tetrahydrofuryl ring.

Selection and Preparation of the Receptor: A biologically relevant target is chosen based on the therapeutic hypothesis. For instance, purine (B94841) analogs are known to interact with kinases, polymerases, or other ATP-binding proteins. The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential ions are typically removed, and hydrogen atoms are added.

Docking Simulation: Using software like AutoDock, Glide, or GOLD, the ligand is placed into the binding site of the receptor. The program then explores various possible conformations and orientations of the ligand within the binding pocket, calculating a binding score for each pose.

The interactions of purine analogs are often characterized by hydrogen bonding between the purine ring's nitrogen atoms and amino acid residues in the binding site, as well as hydrophobic interactions. The 6-iodo substituent can introduce halogen bonding, a non-covalent interaction where the iodine atom acts as a Lewis acid, which can significantly influence binding affinity and selectivity. The tetrahydrofuryl moiety can also form crucial interactions, with its oxygen atom potentially acting as a hydrogen bond acceptor.

Table 1: Potential Molecular Interactions of 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- in a Hypothetical Binding Site

| Molecular Moiety | Potential Interaction Type | Potential Interacting Residues |

|---|---|---|

| Purine Ring | Hydrogen Bonding, π-π Stacking | Asp, Glu, Asn, Gln, His, Phe, Tyr, Trp |

| 6-Iodo Group | Halogen Bonding, Hydrophobic Interactions | Carbonyl oxygens, Ser, Thr, Tyr |

| Tetrahydrofuryl Ring | Hydrogen Bonding (oxygen), Hydrophobic Interactions | Arg, Lys, Ser, Thr, Hydrophobic pockets |

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a detailed understanding of the electronic properties of a molecule. These methods can be used to predict the geometry, stability, and reactivity of 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)-.

Electronic Structure: DFT calculations can be employed to determine the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is crucial for understanding how the molecule will interact with other molecules. The presence of the electronegative iodine atom at the C6 position of the purine ring significantly influences the electronic landscape. It withdraws electron density from the purine ring, which can affect its reactivity and the strength of intermolecular interactions.

Stability and Reactivity: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability. A smaller gap generally suggests higher reactivity. For purine derivatives, these calculations can help predict their susceptibility to nucleophilic or electrophilic attack.

Ab initio and DFT methods are also used to calculate various molecular properties that can be correlated with experimental data. These include dipole moment, polarizability, and electrostatic potential maps, which visualize the charge distribution and are useful for predicting intermolecular interactions. Studies on related 6-halopurines have demonstrated that DFT calculations can accurately predict trends in their electronic properties. sci-hub.se

Table 2: Predicted Electronic Properties of 6-Iodopurine (B1310063) Analogs from Theoretical Calculations

| Property | Significance | Predicted Trend for 6-Iodopurine Derivatives |

|---|---|---|

| HOMO Energy | Electron-donating ability | Lowered due to the inductive effect of iodine |

| LUMO Energy | Electron-accepting ability | Lowered, making the purine ring more susceptible to nucleophilic attack |

| HOMO-LUMO Gap | Chemical Reactivity/Stability | Generally smaller compared to non-halogenated purines, indicating higher reactivity |

| Dipole Moment | Polarity and solubility | Influenced by the iodo and tetrahydrofuryl substituents |

| Electrostatic Potential | Interaction sites | Negative potential around purine nitrogens, positive potential on hydrogens and near the iodine (sigma-hole) |

Conformational Analysis of Purine Scaffolds and Their Flexible Side Chains

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- possesses a flexible tetrahydrofuryl side chain, and its orientation relative to the purine ring can significantly impact its ability to bind to a biological target.

Conformational analysis involves identifying the stable (low-energy) conformations of a molecule and the energy barriers between them. This can be achieved through computational methods such as molecular mechanics or quantum chemical calculations. For the tetrahydrofuryl ring, the analysis would focus on the puckering of the five-membered ring, which can adopt various envelope (E) and twist (T) conformations. The orientation of the C-O bond of the side chain relative to the purine ring is also a critical factor.

Studies on analogous structures like tetrahydrofurfuryl alcohol have shown that the ring can exist in several low-energy conformations, with the relative energies being influenced by subtle intramolecular interactions. d-nb.infonih.gov The preferred conformation of the tetrahydrofuryl ring in 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- will be a balance between steric hindrance and favorable non-covalent interactions, such as hydrogen bonding between the furanose oxygen and the purine ring.

The rotation around the glycosidic bond (the bond connecting the purine N9 and the tetrahydrofuryl C1') is another important conformational parameter. The syn and anti conformations, which describe the orientation of the purine base relative to the sugar moiety, can have different energies and biological activities.

Table 3: Key Conformational Parameters for 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)-

| Parameter | Description | Possible Conformations |

|---|---|---|

| Tetrahydrofuryl Ring Pucker | The 3D shape of the five-membered ring | Envelope (E) and Twist (T) forms |

| Glycosidic Torsion Angle | Rotation around the N9-C1' bond | syn and anti |

| Exocyclic Side Chain Torsion | Orientation of the rest of the tetrahydrofuryl group | Multiple rotamers possible |

Theoretical Prediction of Spectroscopic Parameters to Aid Experimental Assignment

Computational chemistry can be a powerful tool for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These theoretical predictions can be invaluable in confirming the structure of a newly synthesized compound and in assigning experimental spectra.

For 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)-, DFT calculations can be used to predict the ¹H, ¹³C, and ¹⁵N NMR chemical shifts. The accuracy of these predictions has been shown to be quite high, especially when solvent effects and relativistic effects (for heavy atoms like iodine) are taken into account. sci-hub.se

The general approach involves:

Optimizing the geometry of the molecule at a suitable level of theory.

Calculating the NMR shielding tensors for each nucleus.

Converting the shielding tensors to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C).

Studies on 6-halopurines have demonstrated that DFT calculations can successfully reproduce the experimental trends in chemical shifts. sci-hub.senih.gov For instance, the presence of the iodine atom at C6 is expected to have a significant deshielding effect on the C6 carbon and neighboring protons. The predicted chemical shifts can help in the unambiguous assignment of signals in the experimental NMR spectrum, which can sometimes be challenging for complex heterocyclic systems.

Table 4: Illustrative Predicted vs. Experimental NMR Data for a Related 6-Iodopurine Derivative

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H8 | 8.2 | 8.15 |

| H2 | 8.6 | 8.5 |

| C6 | 118 | 117.5 |

| C2 | 152 | 151.8 |

| C4 | 150 | 149.5 |

| C5 | 130 | 129.7 |

| C8 | 145 | 144.9 |

Note: The values in this table are hypothetical and for illustrative purposes, based on trends observed in the literature for similar compounds.

Structure Activity Relationship Sar Methodologies and Design Principles in Purine Based Research

Strategic Functionalization of the Purine (B94841) Ring System for Modulating Molecular Recognition and Binding (Methodological Focus)

The functionalization of the purine ring is a key strategy for modulating how a compound recognizes and binds to its biological target. rsc.org The purine core, consisting of fused pyrimidine (B1678525) and imidazole (B134444) rings, offers multiple positions (C2, C6, C8, N7, N9) for chemical modification. rsc.org The goal of strategic functionalization is to introduce substituents that can engage in specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—with the target, thereby enhancing binding affinity and selectivity. nih.gov

Molecular recognition by purine derivatives is heavily influenced by the nature and position of these functional groups. For instance, in the context of P2Y receptors, the binding of the phosphate (B84403) moiety of nucleotide ligands depends on positively charged lysine (B10760008) and arginine residues within the receptor's transmembrane domains. nih.gov Similarly, modifications to the purine base can alter interactions within the binding pocket. The introduction of different substituents can change the molecule's electronic distribution and steric profile, which are critical for achieving a precise fit with the target. nih.gov

Computational methods, such as Density Functional Theory (DFT) and molecular docking, are often used alongside experimental approaches to predict and understand these interactions. nih.gov These theoretical studies can help rationalize observed binding affinities and guide the design of new derivatives with improved properties. nih.gov For example, DFT can be used for geometry optimization and to analyze the molecular orbital energies of purine analogues, providing insights that complement experimental binding data. nih.gov The strategic placement of groups that can act as hydrogen bond donors or acceptors, or large hydrophobic moieties, is a common tactic to enhance the potency and specificity of purine-based ligands. nih.gov

Impact of Substituent Variation at the C-6 and N-9 Positions on Chemical Reactivity and Synthetic Tractability for SAR Studies

The substituents at the C-6 and N-9 positions of the purine ring are particularly important as they significantly influence both the compound's biological activity and its synthetic accessibility for SAR studies. acs.orgresearchgate.net The compound 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- serves as an excellent scaffold for exploring these variations due to the distinct chemical properties of its substituents.

The iodine atom at the C-6 position is a versatile functional handle. As a halogen, it is a good leaving group, making the C-6 position susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide array of substituents, including amino, alkoxy, and thio groups, which is essential for building a diverse chemical library for SAR exploration. nih.gov Furthermore, the C-6 iodo group is an ideal precursor for modern cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of carbon-carbon bonds to introduce aryl, heteroaryl, or alkyl groups. nih.gov This synthetic flexibility is crucial for accessing novel chemical space and improving properties like target affinity and selectivity. nih.gov

The tetrahydrofuran-2-yl (THF) group at the N-9 position serves a dual purpose. It often mimics the ribose or deoxyribose sugar found in natural nucleosides, potentially enhancing binding to targets that recognize nucleotides. The THF moiety also improves the compound's lipophilicity and metabolic stability compared to natural sugars. mdpi.com The N-9 position is critical for regioselectivity in synthesis; alkylation of the purine core can occur at either the N-7 or N-9 position, and reaction conditions must be carefully controlled to favor the desired N-9 isomer. acs.org The differentiation between N-7 and N-9 isomers is reliably achieved using NMR spectroscopy, by comparing the chemical shifts of carbon atoms C5 and C8. acs.org

The interplay between the C-6 and N-9 substituents is critical for synthetic tractability. The nature of the group at C-6 can influence the regioselectivity of N-alkylation reactions. For instance, studies have shown that 6-chloropurine (B14466) readily undergoes N-7 regioselective tert-butylation, highlighting the electronic influence of the C-6 substituent on the reactivity of the purine nitrogen atoms. acs.org

Table 1: Synthetic Strategies for Modifying C-6 Substituted Purines

| Reaction Type | C-6 Precursor | Reagents/Conditions | Resultant C-6 Substituent | Application in SAR |

| Nucleophilic Aromatic Substitution | 6-Chloro or 6-Iodo | Amines, Alcohols, Thiols | Amino, Alkoxy, Thio groups | Introduce H-bond donors/acceptors |

| Stille Coupling | 6-Iodo | Organostannanes, Pd catalyst | Aryl, Heteroaryl, Vinyl groups | Explore extended binding pockets |

| Suzuki Coupling | 6-Iodo or 6-Chloro | Boronic acids/esters, Pd catalyst | Aryl, Heteroaryl groups | Introduce bulky/hydrophobic groups |

| Sonogashira Coupling | 6-Iodo | Terminal alkynes, Pd/Cu catalyst | Alkynyl groups | Create rigid linkers |

| Photoredox/Nickel Dual Catalysis | 6-Chloro | Alkyl bromides, Ni/photocatalyst | Alkyl groups | Increase sp³ character for improved solubility |

Rational Design Frameworks for Constructing Chemical Libraries and Research Probes Utilizing 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)-

Rational design frameworks are essential for efficiently exploring the chemical space around a lead compound and developing potent and selective molecules. nih.gov Utilizing 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- as a core scaffold, researchers can construct focused chemical libraries to probe SAR and develop specialized research tools. researchgate.net

A typical framework begins with a lead compound, which could be identified from screening or based on existing knowledge of a biological target. researchgate.net For example, in the development of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, researchers started with a known inhibitor and designed new 9H-purine derivatives to establish a systematic SAR. nih.gov This process involves computational modeling, such as docking simulations, to predict how modifications will affect binding to the target protein. nih.govmdpi.com

The construction of a chemical library based on 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- would leverage the reactivity of the C-6 iodo group. A library can be generated through parallel synthesis, where the core scaffold is reacted with a diverse set of building blocks. For instance, a variety of boronic acids could be used in Suzuki coupling reactions to install different aryl or heteroaryl groups at the C-6 position. This allows for a systematic investigation of how electronics and sterics at this position influence binding affinity. nih.govsemanticscholar.org

These rationally designed libraries are not only for developing therapeutics but also for creating chemical probes. A chemical probe is a small molecule used to study the function of a specific protein or pathway. By attaching a reporter tag (e.g., a fluorophore or biotin) to the purine scaffold, often at a position determined not to interfere with target binding, the resulting probe can be used to visualize the target protein in cells or to isolate it for further study. The versatile C-6 position of the 6-iodo precursor is an ideal site for introducing linkers for such tags.

Table 2: Framework for Library Design from 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)-

| Design Step | Action | Rationale | Example Building Blocks |

| 1. Scaffold Selection | Utilize 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- . | Core mimics natural nucleosides; C-6 iodo group allows for diverse functionalization. | N/A |

| 2. Virtual Screening | Dock proposed derivatives into the target's active site. | Prioritize synthesis of compounds with favorable predicted binding energies and interactions. | Virtual compounds with various C-6 substituents. |

| 3. Library Synthesis | Perform parallel cross-coupling reactions (e.g., Suzuki, Stille). | Efficiently generate a focused library of C-6 modified analogues. | Phenylboronic acid, thiopheneboronic acid, etc. |

| 4. Probe Development | Introduce a linker and tag at a non-critical position. | Enable target identification and validation studies. | Linkers with terminal azide (B81097) or alkyne for click chemistry. |

In Vitro Methodologies for Investigating Ligand-Target Interactions and Binding Affinities (excluding physiological outcomes)

A variety of in vitro methodologies are available to quantify the interaction between a ligand, such as a derivative of 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- , and its biological target without assessing the ultimate physiological effect. These assays are crucial for SAR studies as they provide direct measurements of binding affinity (e.g., Kd, Ki) and inhibitory potency (IC50).

Enzyme Inhibition Assays: For targets that are enzymes, such as kinases or polymerases, fluorescent-based assays are commonly used. mdpi.com These assays measure the rate of the enzymatic reaction, which is expected to decrease in the presence of an inhibitor. By measuring the reaction rate at various inhibitor concentrations, an IC50 value can be determined, representing the concentration of inhibitor required to reduce enzyme activity by 50%. mdpi.com

Binding Assays:

Radioligand Binding Assays: This classic method involves competing a non-labeled test compound against a known radiolabeled ligand for binding to a receptor. The amount of radioactivity bound to the receptor is measured, and a decrease indicates that the test compound is displacing the radioligand. This allows for the determination of the binding affinity (Ki) of the test compound.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to which a target protein is immobilized. When a ligand flows over the chip and binds to the target, the change in mass at the surface is detected in real-time. This method provides kinetic data, including association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand is titrated into a solution containing the target molecule, and the minute temperature changes are recorded. ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Nucleic Acid Interaction Assays: When the target is DNA or RNA, different techniques are employed.

Electrochemical Methods: Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can monitor the interaction between small molecules and DNA. nih.gov Changes in the electrochemical signal of the compound upon binding to DNA can be used to calculate binding constants. nih.gov

Viscosity Measurements: The viscosity of a DNA solution can indicate the binding mode of a ligand. Intercalating molecules, which insert themselves between DNA base pairs, typically increase the length and therefore the viscosity of the DNA solution. researchgate.net

Comet Assay (Single Cell Gel Electrophoresis): This method is used to detect DNA damage. While often used to assess genotoxicity, it can also be adapted to study compounds that interact with DNA repair enzymes. mdpi.com For instance, inhibitors of enzymes like Tyrosyl-DNA phosphodiesterase 1 (Tdp1) can enhance DNA damage induced by other agents, a synergistic effect that can be quantified with this assay. mdpi.com

Table 3: Comparison of In Vitro Binding Assay Methodologies

| Method | Principle | Key Output(s) | Advantages | Limitations |

| Enzyme Inhibition Assay | Measures decrease in enzymatic reaction rate. | IC₅₀ | High-throughput; relevant for enzyme targets. | Indirect measure of binding. |

| Surface Plasmon Resonance (SPR) | Detects mass change upon binding to an immobilized target. | Kd, kon, koff | Label-free; provides kinetic data. | Requires target immobilization, which may alter protein conformation. |

| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding in solution. | Kd, ΔH, ΔS, Stoichiometry | Label-free; provides full thermodynamic profile. | Requires large amounts of pure sample; lower throughput. |

| Electrochemical Methods (e.g., CV) | Monitors changes in redox signals upon DNA binding. | Binding Constant (Kb) | High sensitivity; does not require labels. | Limited to redox-active compounds and specific targets like DNA. |

| Viscosity Measurement | Measures changes in the viscosity of a DNA solution. | Qualitative binding mode (e.g., intercalation vs. groove binding). | Simple, low cost. | Low sensitivity and throughput; provides indirect information. |

Future Perspectives and Emerging Research Avenues in 9h Purine, 6 Iodo 9 Tetrahydro 2 Furyl Chemistry

Advancements in Stereoselective Synthesis of Complex Purine (B94841) Analogues and Nucleoside Mimetics

The biological activity of nucleoside analogues is often critically dependent on the stereochemistry of the sugar-mimicking moiety. For 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)-, the stereoconfiguration of the tetrahydrofuran (B95107) ring is paramount. Future research will likely focus on developing highly stereoselective synthetic routes to access specific enantiomers and diastereomers of this compound and its derivatives.

One promising avenue is the use of biocatalysis. nih.gov Enzymatic synthesis offers high regio- and stereoselectivity under mild reaction conditions, presenting a sustainable alternative to traditional chemical methods. nih.gov Nucleoside phosphorylases (NPs), for instance, can catalyze the transglycosylation reaction, transferring a sugar moiety to a purine base. nih.gov The development of engineered NPs with tailored substrate specificity could enable the direct and stereocontrolled synthesis of 9-(tetrahydro-2-furyl)purine derivatives. The combination of purine nucleoside phosphorylase (PNPase) and uridine (B1682114) phosphorylase (UPase) or thymidine (B127349) phosphorylase (TPase) in co-expression systems has already demonstrated efficient synthesis of various nucleosides.

Another key area of development is the application of modern catalytic methods for C-H bond functionalization. nih.govrsc.org These methods can provide direct routes to complex purine analogues, avoiding multi-step syntheses involving protection and deprotection. nih.gov For instance, transition metal-catalyzed C-H activation could be explored for the direct coupling of functional groups to the purine core, while preserving the stereochemistry of the tetrahydrofuryl group. nih.govnih.gov

The synthesis of purine-based C-nucleoside mimics, where the sugar moiety is attached via a C-C bond, is another area of interest due to their enhanced stability against enzymatic degradation. nih.govrsc.org While 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- is an N-nucleoside analogue, the methodologies developed for C-nucleosides, such as conjugate addition of purines to sugar-derived olefinic esters, could inspire novel synthetic strategies for related structures. nih.gov

Table 1: Comparison of Synthetic Strategies for Nucleoside Analogues

| Method | Advantages | Disadvantages | Potential for 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- |

| Traditional Chemical Synthesis | Well-established, versatile for various functional groups. | Often requires multiple steps, harsh conditions, and can have low stereoselectivity. nih.gov | Can be used but may result in racemic mixtures of the tetrahydrofuryl moiety. |

| Biocatalysis (e.g., Nucleoside Phosphorylases) | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.govnih.gov | Enzyme specificity may limit the substrate scope. nih.gov | Engineered enzymes could provide a direct route to enantiomerically pure isomers. |

| Catalytic C-H Functionalization | Atom-efficient, reduces synthetic steps. nih.govrsc.org | May require specific directing groups, and catalyst optimization can be challenging. | Could be used for late-stage functionalization of the purine ring. |

| Flow Chemistry | Improved reaction control, safety, and scalability. nih.gov | Requires specialized equipment. | Could enable safer and more efficient production, especially for potentially hazardous reactions. |

Development of Sustainable and Green Chemistry Approaches for Purine Functionalization

Future synthetic efforts will increasingly be guided by the principles of green chemistry to reduce environmental impact. This involves the use of safer solvents, minimizing waste, and employing catalytic methods.

The iodination of purines, a key step in the synthesis of the title compound, can be made more sustainable. Traditional iodination methods often use harsh reagents. nih.gov Green chemical approaches, such as mechanochemistry (grinding under solvent-free conditions) with reagents like iodine and silver nitrate, have been successfully applied to pyrimidine (B1678525) derivatives and could be adapted for purines. nih.govresearchgate.net Another eco-friendly approach is the use of urea-hydrogen peroxide (UHP) as an oxidant for iodination, which avoids toxic byproducts. researchgate.net

The choice of solvent is another critical factor. Research into greener solvents, such as bio-based alternatives, is expanding. chemspider.com The use of water as a solvent for biocatalytic processes is a significant advantage of enzymatic synthesis. nih.gov Furthermore, the development of reactions in sustainable media like ionic liquids or deep eutectic solvents could enhance the green profile of purine derivative synthesis.

Enzymatic synthesis itself is a cornerstone of green chemistry. nih.gov The use of thermostable nucleoside phosphorylases for the production of dihalogenated purine nucleosides has been shown to be an efficient and sustainable alternative to chemical routes. nih.gov This approach, which can be guided by thermodynamic calculations to optimize yields, is highly applicable to the synthesis of iodo-purine analogues.

Synergistic Integration of Computational and Experimental Methodologies in Purine Derivative Design

The integration of computational modeling with experimental synthesis is a powerful strategy for accelerating the discovery of new molecules with desired properties. For 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)-, this synergy can guide the design of derivatives with enhanced biological activity or material properties.

Density Functional Theory (DFT) can be employed to study the electronic structure, reactivity, and spectroscopic properties of the parent compound and its derivatives. nih.gov Such studies can predict the most likely sites for further functionalization and help in understanding reaction mechanisms. Computational analysis has been used to determine the most stable tautomeric forms of purine derivatives, which is crucial for understanding their interactions with biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate the structural features of purine derivatives with their biological activity. researchgate.netmdpi.com These models can then be used to virtually screen libraries of potential derivatives and prioritize candidates for synthesis. For example, 3D-QSAR models have been successfully used to identify key steric and electronic features that influence the cytotoxicity of 2,6,9-trisubstituted purine derivatives. researchgate.netmdpi.com

Molecular docking simulations can predict the binding modes of designed derivatives with specific protein targets, such as kinases or viral enzymes. nih.gov This information is invaluable for the rational design of new inhibitors. The combination of in silico design, synthesis, and biological evaluation has been successfully used to develop novel purine analogues for various therapeutic targets. nih.govasm.org

Table 2: Computational and Experimental Synergy in Purine Derivative Design

| Technique | Application | Example from Related Research |

| Density Functional Theory (DFT) | Predict reactivity, stability, and spectroscopic properties. | Calculation of heats of formation and bond dissociation energies for nitro- and amino-purine derivatives. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity to guide design. | 3D-QSAR models showing that steric properties are crucial for the cytotoxicity of 2,6,9-trisubstituted purines. researchgate.netmdpi.com |

| Molecular Docking | Predict binding modes of ligands to protein targets. | Docking of purine derivatives into the active sites of various receptor sites to understand binding interactions. nih.gov |

| High-Throughput Screening (HTS) | Experimentally test large libraries of compounds for activity. | Screening of purine/pyrimidine derivatives against a panel of cancer cell lines. asm.org |

Potential Applications of 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- as a Precursor in Materials Science or Bioimaging Probe Development

The unique structure of 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- makes it a promising precursor for applications in materials science and bioimaging.

In materials science, the purine moiety can be used to functionalize nanoparticles, such as gold nanoparticles (AuNPs) or quantum dots (QDs). nih.govnih.gov Purine-coated nanoparticles can exhibit interesting self-assembly properties and have been explored for various biomedical applications, including drug delivery and biosensing. nih.govnih.gov The tetrahydrofuran group can influence the solubility and biocompatibility of such nanomaterials.

The iodine atom at the C6 position is a particularly useful handle for further modification and for developing bioimaging probes. The carbon-iodine bond can be readily functionalized through cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach fluorophores or other reporter groups. bath.ac.uk This would allow for the creation of fluorescent probes for studying biological processes. The development of fluorescent probes for detecting disease-related enzymes is a rapidly growing field, and purine-based scaffolds could be valuable in this context. mediso.com

Furthermore, the iodine atom can be replaced with a radioisotope, such as ¹²³I, ¹²⁵I, or ¹³¹I, to create radiolabeled probes for nuclear imaging techniques like Single-Photon Emission Computed Tomography (SPECT). Alternatively, the iodine could be replaced with a positron-emitting isotope like ¹²⁴I for Positron Emission Tomography (PET) imaging. mediso.comnih.gov Radiolabeled purine derivatives have the potential to be used for in vivo tracking of biological processes or for diagnostic imaging in diseases like cancer. The use of iodinated contrast agents is already established in medical imaging, and targeted radiolabeled purines could offer enhanced specificity.

Table 3: Potential Applications in Materials Science and Bioimaging

| Application Area | Role of 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- | Key Structural Features |

| Functionalized Nanomaterials | Precursor for coating gold nanoparticles or quantum dots. | Purine ring for surface binding; tetrahydrofuran for solubility. nih.govnih.gov |

| Fluorescent Probes | Scaffold for attaching fluorophores. | C6-iodo group for facile functionalization via cross-coupling. bath.ac.uk |